molecular formula C13H22O B7780844 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- CAS No. 2753-03-9

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

Cat. No.: B7780844
CAS No.: 2753-03-9
M. Wt: 194.31 g/mol
InChI Key: XQRBPMRCHFTCNL-UHFFFAOYSA-N
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Description

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C13H22O. It is a member of the ketone family and is characterized by a heptenone backbone with methyl and butenyl substituents. This compound is known for its presence in various essential oils and its use in the synthesis of fragrances and flavors.

Chemical Reactions Analysis

Types of Reactions

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its role in the synthesis of fragrances and flavors further highlight its uniqueness .

Properties

IUPAC Name

6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(12(5)14)9-7-11(3)4/h6-7,13H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRBPMRCHFTCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC=C(C)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062624
Record name 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2753-03-9
Record name 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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